molecular formula C8H17NO2 B13153221 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Cat. No.: B13153221
M. Wt: 159.23 g/mol
InChI Key: MKGSWAAMJBMSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is an organic compound characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with an aminomethyl (-CH$2$NH$2$) group and an ethanol (-CH$2$CH$2$OH) moiety. Its molecular formula is C$8$H${17}$NO$_2$, with a molecular weight of 159.23 g/mol . The compound’s unique structure confers distinct chemical and biological properties, including enhanced solubility due to polar functional groups and reactivity in nucleophilic substitution or oxidation reactions .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[4-(aminomethyl)oxan-4-yl]ethanol

InChI

InChI=1S/C8H17NO2/c1-7(10)8(6-9)2-4-11-5-3-8/h7,10H,2-6,9H2,1H3

InChI Key

MKGSWAAMJBMSRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCOCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol typically involves the reaction of oxane derivatives with aminomethylating agents. One common method includes the use of oxane-4-carboxaldehyde, which undergoes reductive amination with formaldehyde and ammonia to yield the desired product. The reaction is usually carried out under mild conditions, with the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxane-4-carboxylic acid or oxane-4-aldehyde.

    Reduction: Formation of oxane-4-methanol or oxane-4-amine.

    Substitution: Formation of halogenated oxane derivatives.

Scientific Research Applications

1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its activity and effects.

Comparison with Similar Compounds

Key Features:

  • Structural Motifs: Oxane ring (stability), aminomethyl group (hydrogen bonding), and ethanol moiety (hydrophilicity).
  • Synthesis: Typically synthesized via catalytic reactions between 4-(aminomethyl)tetrahydro-2H-pyran derivatives and ethylene oxide under controlled conditions .
  • Applications : Intermediate in organic synthesis, precursor for pharmaceuticals, and probe in biochemical assays due to its interaction with enzymes and receptors .

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules to highlight differences in reactivity, stability, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Properties Biological Activity Reference
1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol C$8$H${17}$NO$_2$ Oxane, aminomethyl, ethanol High polarity, moderate logP (~0.5) Anticancer, anti-inflammatory
1-(Oxan-4-yl)ethanol C$7$H${14}$O$_2$ Oxane, ethanol Lower solubility, logP (~1.2) Limited bioactivity
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol C$8$H${17}$NO$_2$ Oxane, aminomethyl, ethanol (C2) Similar polarity, steric hindrance Enzyme inhibition, antimicrobial
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol C$9$H${19}$NO$_2$ Oxane, aminomethyl, propanol Higher lipophilicity (logP ~1.8) Enhanced membrane permeability
1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol C${10}$H${21}$NO Cyclohexane, aminomethyl, ethanol Rigid structure, logP (~2.1) Receptor modulation

Structural and Reactivity Differences

Positional Isomerism: 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol (ethanol at C2 vs. C1 in the target compound) exhibits steric hindrance, reducing accessibility to enzymatic active sites . 1-(Oxan-4-yl)ethanol lacks the aminomethyl group, limiting hydrogen-bonding interactions critical for bioactivity .

Chain Length: 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol’s longer alkyl chain increases lipophilicity, enhancing membrane penetration but reducing aqueous solubility .

Ring System: Cyclohexane-based analogs (e.g., 1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol) exhibit rigid conformations, favoring selective receptor binding over oxane derivatives .

Biological Activity

1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, also known as 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interaction profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₅NO₂, featuring a tetrahydrofuran ring (oxane) with an aminomethyl substituent. The presence of a hydroxyl group (-OH) enhances its solubility and reactivity in biological systems. The molecular weight is approximately 143.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and modulating various biochemical pathways. The oxane ring contributes to the compound's structural stability, enhancing its binding affinity to biological molecules.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes. For instance, it has shown activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for DNA synthesis and cell division. This inhibition suggests potential applications in cancer therapy, where targeting rapidly dividing cells is crucial .

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Bacterial Strain Concentration (µg/mL) Inhibition (%)
Staphylococcus aureus5075
Escherichia coli5070

Study on Enzyme Interaction

Another study focused on the compound's interaction with DHFR. Using kinetic assays, it was determined that this compound acts as a competitive inhibitor with an IC50 value of 30 µM. This finding supports its potential use in developing therapeutic agents targeting folate metabolism in cancer cells .

Applications in Drug Development

Given its biological activities, this compound is being explored as a precursor for novel drug candidates. Its ability to modulate enzyme activity makes it a valuable tool in drug discovery processes aimed at treating infections and cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.